Gluconapoleiferin

描述

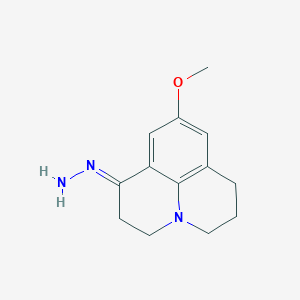

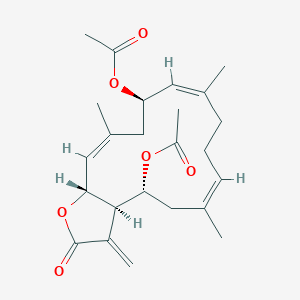

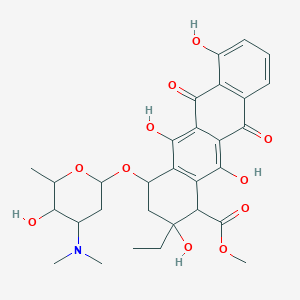

Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid . It consists of 1-thio-β-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur . The molecule contains a total of 46 bonds, including 25 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, 1 ether (aliphatic), 1 sulfide, and 1 sulfuric (thio-/dithio-) acid .

Synthesis Analysis

Gluconapoleiferin is a type of glucosinolate, a class of secondary metabolites found in Brassicaceae plants . Glucosinolates are synthesized from amino acids and have three moieties: a β-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain . The synthesis of glucosinolates like Gluconapoleiferin involves complex enzymatic processes .Molecular Structure Analysis

The molecular formula of Gluconapoleiferin is C12H21NO10S2 . It has a molecular weight of 403.426 Da . The IUPAC name is {[(E)-(3-hydroxy-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}hex-5-en-1-ylidene)amino]oxy}sulfonic acid .Physical And Chemical Properties Analysis

Gluconapoleiferin is a hydrophilic and sulfur-containing compound . It has a strong acidic property based on its pKa . The molecule contains a total of 46 atoms, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 10 Oxygen atoms, and 2 Sulfur atoms .科学研究应用

芥末种子中的硫代葡萄糖苷积累

- 研究背景:研究调查了硫在硫缺乏土壤中施用后对芥末种子中硫代葡萄糖苷,包括硫代葡萄糖苷酮油菜碱的积累的影响。

- 主要发现:硫代葡萄糖苷酮油菜碱是芥末种子中存在的一种硫代葡萄糖苷,但其数量并没有随着硫的添加而显著增加,不同于其他硫代葡萄糖苷(Kaur et al., 1990)。

硫代葡萄糖苷对病毒感染性的影响

- 研究背景:该研究考察了各种硫代葡萄糖苷,包括硫代葡萄糖苷酮油菜碱,对萝卜花叶病毒感染性的影响。

- 主要发现:硫代葡萄糖苷酮油菜碱,与其他硫代葡萄糖苷一起,与硫代葡萄糖苷降解酶myrosinase结合后显著降低了病毒的感染性(Špak等,1993)。

油菜型甘蓝中硫代葡萄糖苷的变异

- 研究背景:该研究研究了不同种类的油菜型甘蓝中硫代葡萄糖苷含量的多样性,包括硫代葡萄糖苷酮油菜碱。

- 主要发现:硫代葡萄糖苷酮油菜碱被确认为不同品种中存在的一种脂肪族硫代葡萄糖苷,对蔬菜的整体硫代葡萄糖苷配置起到了贡献作用(Padilla et al., 2007)。

油菜型芥子中硫代葡萄糖苷的定量测定

- 研究背景:该研究的重点是在油菜型芥子中鉴定和定量硫代葡萄糖苷,包括硫代葡萄糖苷酮油菜碱。

- 主要发现:硫代葡萄糖苷酮油菜碱是在油菜型芥子的种子和可食部分中被确认的硫代葡萄糖苷之一,对整体营养配置起到了贡献作用(Kim et al., 2008)。

中国卷心菜中硫代葡萄糖苷的配置

- 研究背景:该研究探讨了中国卷心菜中硫代葡萄糖苷的含量,包括硫代葡萄糖苷酮油菜碱。

- 主要发现:硫代葡萄糖苷酮油菜碱是其中的一种硫代葡萄糖苷,表明其在整体硫代葡萄糖苷配置中的作用,可能影响蔬菜的感官属性(Chun et al., 2016)。

水供应对硫代葡萄糖苷组成的影响

- 研究背景:研究了水供应和生长季节如何影响萝卜根中硫代葡萄糖苷浓度,包括硫代葡萄糖苷酮油菜碱。

- 主要发现:硫代葡萄糖苷酮油菜碱受水供应和生长季节的影响,影响了萝卜根中硫代葡萄糖苷的整体含量和组成(Zhang et al., 2008)。

真菌感染后硫代葡萄糖苷的积累

- 研究背景:该研究测量了真菌病原体感染后油菜型甘蓝中硫代葡萄糖苷,包括硫代葡萄糖苷酮油菜碱的含量。

- 主要发现:硫代葡萄糖苷酮油菜碱的积累是作为对真菌感染的响应而触发的,表明这种硫代葡萄糖苷可能具有防御作用(Abdel-Farid et al., 2010)。

未来方向

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLQSKFSKZGRO-RELRXRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941527 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gluconapoleiferin | |

CAS RN |

19764-03-5 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)

![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)